5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol
Overview
Description
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Mechanism of Action
Target of Action
It is known that naphthyridines, the class of compounds to which 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol belongs, have a wide range of biological applications .
Mode of Action
It is known that the functionalization of the naphthyridine core can lead to specific activity .
Biochemical Pathways
Naphthyridines are known to have a wide range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Naphthyridines are known to have a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with sex hormone regulatory agents and anti-HIV agents . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect cancer cell lines by altering their proliferation rates and inducing apoptosis . Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as reducing tumor growth and enhancing immune response . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can affect its therapeutic and toxicological profiles.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine, followed by further reactions to form the desired naphthyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halides or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,8-Naphthyridine
Uniqueness
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,7-naphthyridin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h2,4,9H,1,3,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEJNHWPMWSWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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